1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine 1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.: 765924-15-0
VCID: VC14637619
InChI: InChI=1S/C20H20N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-12,21H,2,13-14H2,1H3
SMILES:
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol

1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine

CAS No.: 765924-15-0

Cat. No.: VC14637619

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine - 765924-15-0

Specification

CAS No. 765924-15-0
Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
IUPAC Name 1-(9-ethylcarbazol-3-yl)-N-(furan-2-ylmethyl)methanamine
Standard InChI InChI=1S/C20H20N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-12,21H,2,13-14H2,1H3
Standard InChI Key RSVPAVZHIJBNKS-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)CNCC3=CC=CO3)C4=CC=CC=C41

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecule features a 9-ethylcarbazole scaffold linked via a methanamine bridge to a furan-2-ylmethyl group. The carbazole moiety provides a planar aromatic system capable of π-π stacking interactions, while the ethyl group at the N9 position enhances solubility and steric accessibility. Quantum mechanical calculations predict that the furan oxygen’s electron-rich nature creates localized charge differentials, potentially influencing binding affinity toward biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O
Molecular Weight304.4 g/mol
CAS Registry Number765924-15-0
Heterocyclic ComponentsCarbazole, Furan
Predicted logP3.8 ± 0.3 (ChemAxon)

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • Carbazole protons: δ 8.1–7.2 ppm (aromatic multiplet)

  • Ethyl group: δ 1.4 ppm (triplet, CH₂CH₃) and δ 4.3 ppm (quartet, NCH₂)

  • Furan ring: δ 7.6 ppm (H-5), δ 6.4 ppm (H-4), and δ 6.3 ppm (H-3) .
    Infrared spectroscopy shows N-H stretching at 3400 cm⁻¹ and furan C-O-C asymmetric vibration at 1245 cm⁻¹ .

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis

The primary synthesis route involves three stages:

  • Carbazole alkylation: 9-Ethylcarbazole-3-amine undergoes N-alkylation with bromoacetyl bromide in dichloromethane/pyridine, achieving 68–72% yields .

  • Furan incorporation: Reaction with furfurylamine via nucleophilic substitution (K₂CO₃, DMF, 80°C) introduces the furan-methylamine group.

  • Purification: Column chromatography (silica gel, petroleum ether/EtOAc) followed by recrystallization from ethanol yields >95% purity.

Table 2: Comparative Synthesis Conditions

StepReagentsTemperatureYield (%)
AlkylationBromoacetyl bromide, Py0–25°C68–72
CouplingFurfurylamine, K₂CO₃80°C55–65
PurificationSilica gel chromatographyAmbient90–95

Catalytic Innovations

Recent advances employ palladium complexes to streamline synthesis. For example, Pd(II)-carbazolyl catalysts enable C-N coupling at room temperature, reducing reaction times from 48 hours to <12 hours while maintaining 85% efficiency . Mechanistic studies using density functional theory (DFT) confirm that the carbazole nitrogen facilitates oxidative addition, lowering the activation energy by 4.0 kcal/mol .

Cell LineIC₅₀ (μM)Mechanism
HL-600.51Caspase-3 activation
SMMC-77212.48G0/G1 cell cycle arrest
MCF-73.12p21 upregulation

Antiviral Applications

Structural analogs bearing benzofuran-carbazole hybrids exhibit anti-SARS-CoV-2 activity (EC₅₀ = 1.2 μM) by inhibiting main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) . Molecular docking predicts a binding energy of −8.9 kcal/mol for the target compound against Mpro, suggesting comparable potential pending experimental validation .

Comparative Analysis with Structural Analogs

Carbazole Derivatives

  • PK083 (N-methyl analog): 30% reduced cytotoxicity due to decreased membrane permeability.

  • Imidazolium salts: Higher potency (IC₅₀ < 0.5 μM) but increased hepatotoxicity risk .

  • Benzofuran hybrids: Enhanced antiviral activity but limited blood-brain barrier penetration .

Structure-Activity Relationships

  • Ethyl group: Critical for metabolic stability (t₁/₂ = 6.2 h vs. 1.5 h for methyl analogs).

  • Furan orientation: 2-Substitution improves target engagement versus 3-substituted isomers .

  • Methanamine linker: Optimal 3-carbon chain balances flexibility and rigidity .

Industrial and Catalytic Applications

Pharmaceutical Development

Preclinical studies highlight a favorable pharmacokinetic profile:

  • Oral bioavailability: 58% in murine models

  • Plasma protein binding: 92%

  • CYP3A4-mediated metabolism generates inactive furan carboxylic acid metabolites.

Catalytic Material Design

Pd-carbazolyl complexes derived from this compound demonstrate exceptional stability in cross-coupling reactions (TON > 10,000) . X-ray crystallography confirms a square-planar geometry around palladium, with a Pd-N bond length of 2.02 Å .

Future Directions and Challenges

Clinical Translation Barriers

  • Metabolic instability: Furan ring oxidation necessitates prodrug strategies.

  • Off-target effects: Selective p53 mutant binding requires further optimization.

Emerging Opportunities

  • Combination therapies: Synergy with PARP inhibitors observed in BRCA1-mutant models.

  • Materials science: Application in organic light-emitting diodes (OLEDs) due to high quantum yield (Φ = 0.67).

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